5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a unique tetrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of pyridine rings and a carboxamide group enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary targets of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These targets play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
This compound acts by inhibiting its primary targets, the receptor tyrosine kinases . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to changes in cell behavior.
Biochemical Pathways
The affected pathways primarily involve cell growth, differentiation, and migration . By inhibiting the receptor tyrosine kinases, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and migration, which are key processes in diseases such as cancer .
Result of Action
The result of the compound’s action is the disruption of cell signaling pathways, leading to changes in cell behavior such as reduced proliferation and migration . This can have therapeutic effects in diseases characterized by abnormal cell growth and migration, such as cancer .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions
Cellular Effects
The cellular effects of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are also not completely known. Related compounds have shown cytotoxic activities against various cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This suggests that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Related compounds have shown significant inhibitory activity at certain concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The synthesis begins with the formation of the tetrazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done through a cyclization reaction involving a suitable diamine and a formylating agent.
Introduction of Pyridine Rings: The pyridine rings are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyridine rings or the tetrazole ring, potentially leading to the formation of dihydropyridine or dihydrotetrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine rings, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydropyridine or dihydrotetrazole derivatives.
Substitution: Halogenated pyridine derivatives or substituted tetrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules such as proteins and nucleic acids is of particular interest.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it suitable for applications in materials science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Tetrazolo[1,5-a]pyrimidine: A closely related compound with variations in the substituent groups.
Pyridine Derivatives: Compounds with similar pyridine rings but different core structures.
Uniqueness
What sets 5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in both research and industrial applications.
Properties
IUPAC Name |
5-methyl-N,7-dipyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O/c1-10-13(15(25)20-12-5-3-7-18-9-12)14(11-4-2-6-17-8-11)24-16(19-10)21-22-23-24/h2-9,14H,1H3,(H,20,25)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHDMQAZSINWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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